![molecular formula C16H17ClN2O4S B5123987 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5123987.png)
1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that regulates the flow of salt and water across epithelial membranes in various tissues, including the lungs, pancreas, and intestines. CFTR mutations cause cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF and other diseases that involve CFTR dysfunction.
Mecanismo De Acción
1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172 binds to a specific site on the 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine protein and blocks chloride ion transport through the channel. The exact mechanism of inhibition is still not fully understood, but it is thought to involve the stabilization of a closed conformation of the 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine channel. 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172 has been shown to be a reversible inhibitor of 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine, meaning that its inhibitory effect can be reversed by removing the compound from the cells or by washing the cells with a 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine activator.
Biochemical and Physiological Effects
1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172 has been shown to have a number of biochemical and physiological effects beyond its inhibition of 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine. It has been reported to inhibit the activity of other ion channels, such as the calcium-activated chloride channel (CaCC) and the potassium channel KCNQ1. 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172 has also been shown to have anti-inflammatory effects in airway epithelial cells by reducing the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172 is a widely used tool for studying 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine function and regulation in vitro. Its advantages include its high potency and specificity for 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine inhibition, as well as its reversibility. However, 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172 has some limitations for lab experiments. It has been shown to have off-target effects on other ion channels, which can complicate data interpretation. In addition, 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172 may have different effects on 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine function in different cell types, which can make it difficult to compare results across studies.
Direcciones Futuras
For research on 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172 include:
1. Development of more potent and selective 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine inhibitors that can overcome the limitations of 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172.
2. Investigation of the long-term effects of 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine inhibition on epithelial function and health.
3. Exploration of the use of 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine inhibitors in combination with other drugs for the treatment of CF and other diseases.
4. Investigation of the effects of 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine inhibitors on 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine-independent ion channels and physiological processes.
Conclusion
1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine, or 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172, is a small molecule inhibitor of the 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine chloride ion channel. It has been extensively studied as a tool for investigating 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine function and regulation, as well as a potential therapeutic agent for CF and other diseases. 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172 has advantages and limitations for lab experiments, and future research directions include the development of more potent and selective 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine inhibitors and investigation of the long-term effects of 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine inhibition on epithelial function and health.
Métodos De Síntesis
1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172 was first synthesized by Robert Bridges and colleagues in 2001 using a multi-step process that involved the reaction of 4-chlorobenzyl chloride with sodium sulfite to yield 4-chlorobenzyl sulfonate. This intermediate was then reacted with 2-furoylpiperazine in the presence of potassium carbonate to produce 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172. The final product was purified by column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172 has been widely used in scientific research to study the function and regulation of 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine. It has been shown to inhibit 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine-mediated chloride transport in various cell types, including airway epithelial cells, pancreatic duct cells, and intestinal epithelial cells. 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172 has also been used to investigate the role of 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine in other physiological processes, such as sweat gland function, smooth muscle contraction, and insulin secretion.
Propiedades
IUPAC Name |
[4-[(4-chlorophenyl)methylsulfonyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c17-14-5-3-13(4-6-14)12-24(21,22)19-9-7-18(8-10-19)16(20)15-2-1-11-23-15/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVGHNSSHPIUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5123904.png)

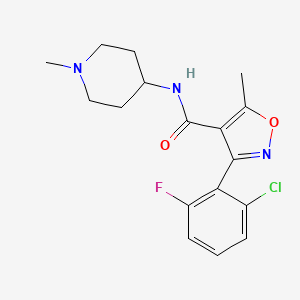
![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide](/img/structure/B5123936.png)

![2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione](/img/structure/B5123952.png)
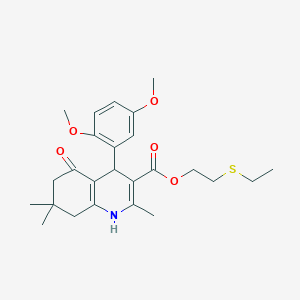
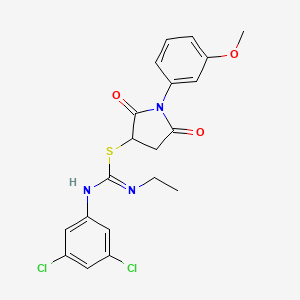
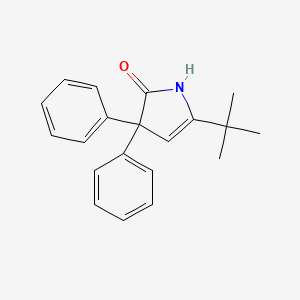
![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5123973.png)
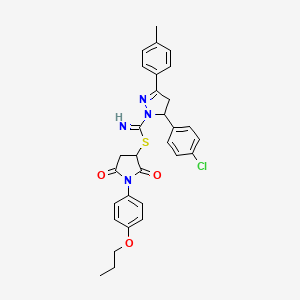
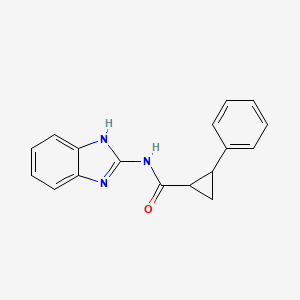
![1-[3-(2,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5124009.png)
![N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5124014.png)